4-Chloro-2-(trifluoromethyl)pyrazolo[1,5-A]pyrazine
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Overview
Description
4-Chloro-2-(trifluoromethyl)pyrazolo[1,5-A]pyrazine is a heterocyclic compound that features a pyrazolo[1,5-A]pyrazine core with chloro and trifluoromethyl substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(trifluoromethyl)pyrazolo[1,5-A]pyrazine typically involves the reaction of appropriate pyrazole derivatives with chlorinating and trifluoromethylating agents. One common method includes the use of 3,5-dichloropyrazole as a starting material, which undergoes nucleophilic substitution with trifluoromethylating reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(trifluoromethyl)pyrazolo[1,5-A]pyrazine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions to form arylated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.
Cross-Coupling: Palladium catalysts and aryl boronic acids are typically used in Suzuki-Miyaura reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolo[1,5-A]pyrazine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
4-Chloro-2-(trifluoromethyl)pyrazolo[1,5-A]pyrazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of specific enzymes and proteins.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(trifluoromethyl)pyrazolo[1,5-A]pyrazine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of specific enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, including the suppression of cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-A]pyrimidine: Another heterocyclic compound with similar structural features but different substituents.
Pyrazolo[3,4-D]pyrimidine: Known for its anticancer properties and enzyme inhibitory activity.
Uniqueness
4-Chloro-2-(trifluoromethyl)pyrazolo[1,5-A]pyrazine is unique due to its specific chloro and trifluoromethyl substituents, which confer distinct chemical and biological properties. These substituents enhance the compound’s stability and reactivity, making it a valuable scaffold for drug discovery and material science.
Properties
IUPAC Name |
4-chloro-2-(trifluoromethyl)pyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3N3/c8-6-4-3-5(7(9,10)11)13-14(4)2-1-12-6/h1-3H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOZBLJWPZNVVML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC(=N2)C(F)(F)F)C(=N1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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